4-Fluoro-2-methylbenzo[d]oxazole
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Overview
Description
4-Fluoro-2-methylbenzo[d]oxazole is a heterocyclic aromatic organic compound with the molecular formula C8H6FNO It is characterized by a benzene ring fused to an oxazole ring, with a fluorine atom at the 4-position and a methyl group at the 2-position
Mechanism of Action
Mode of Action
The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-methylbenzo[d]oxazole . These factors include temperature, pH, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with acetic anhydride to form 2-fluoroacetanilide, which is then cyclized using phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienophiles or dipolarophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of oxazole N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.
Scientific Research Applications
4-Fluoro-2-methylbenzo[d]oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
2-Methylbenzo[d]oxazole: Lacks the fluorine atom, resulting in different electronic properties.
4-Chloro-2-methylbenzo[d]oxazole: Substitution of fluorine with chlorine alters reactivity and biological activity.
4-Fluoro-2-phenylbenzo[d]oxazole: The presence of a phenyl group instead of a methyl group changes the compound’s steric and electronic characteristics.
Uniqueness: 4-Fluoro-2-methylbenzo[d]oxazole is unique due to the combination of the fluorine atom and the methyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJVKAJFMHDNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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